1H-Indole-2,3-dione, 5-bromo-1-(2-oxopropyl)-
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Overview
Description
5-Bromo-1-(2-oxopropyl)indoline-2,3-dione is a synthetic compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 g/mol . This compound belongs to the indoline-2,3-dione family, which is known for its diverse biological activities and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(2-oxopropyl)indoline-2,3-dione typically involves the bromination of indoline-2,3-dione derivatives. One common method includes the reaction of indoline-2,3-dione with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2-oxopropyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the bromine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted indoline-2,3-dione derivatives.
Scientific Research Applications
5-Bromo-1-(2-oxopropyl)indoline-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-1-(2-oxopropyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Similar in structure but with different substituents.
5-Bromo-1-(6-bromohexyl)indoline-2,3-dione: Another brominated indoline-2,3-dione derivative
Uniqueness
5-Bromo-1-(2-oxopropyl)indoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
75822-35-4 |
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Molecular Formula |
C11H8BrNO3 |
Molecular Weight |
282.09 g/mol |
IUPAC Name |
5-bromo-1-(2-oxopropyl)indole-2,3-dione |
InChI |
InChI=1S/C11H8BrNO3/c1-6(14)5-13-9-3-2-7(12)4-8(9)10(15)11(13)16/h2-4H,5H2,1H3 |
InChI Key |
VGVMSWNPMWWYRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O |
Origin of Product |
United States |
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